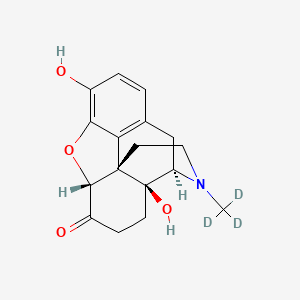

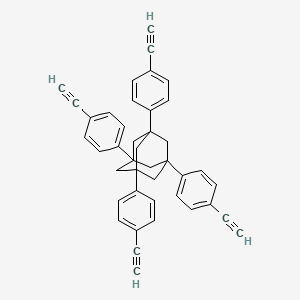

1,3,5,7-四(4-乙炔基苯基)金刚烷

描述

1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane is a compound with a unique structure consisting of an adamantane core surrounded by four 4-ethynylphenyl groups . This chemical is notable for its symmetrical and rigid structure, which gives it potential applications in materials science, nanotechnology, and pharmaceutical research .

Synthesis Analysis

The synthesis of 1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane has been reported in several studies . For instance, one study reported the synthesis of a tetraphenyladamantane-based microporous polycyanurate network .Molecular Structure Analysis

The molecular structure of 1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane is characterized by an adamantane core surrounded by four 4-ethynylphenyl groups . The crystal structure of this compound has been studied using X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving 1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane have been studied in the context of its potential applications. For example, it has been reported that this compound can uptake organic vapors, hydrogen, and carbon dioxide .Physical And Chemical Properties Analysis

1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane has a molecular weight of 536.7 g/mol . Its boiling point is predicted to be 649.0±55.0 °C, and its density is predicted to be 1.21±0.1 g/cm3 .科学研究应用

Synthesis of Star, Dendritic, and Hyperbranched Structures

The tetrakis (4-iodophenyl) adamantane offers broad potential for synthesis of star, dendritic, and hyperbranched structures with enforced tetrahedral symmetry derived from the rigid adamantane core .

Frustrated Packing to Tecton-Driven Porous Molecular Solids

Structurally divergent molecules containing bulky substituents tend to produce porous materials via frustrated packing. Two rigid tetrahedral cores, tetraphenylmethane and 1,3,5,7-tetraphenyladamantane, grafted peripherally with four (trimethylsilyl)ethynyl moieties, were found to have only isolated voids in their crystal structures .

Crystal Engineering

The compound can be used in crystal engineering to produce porous material, molecular recognition, halogen bond, co-crystal, molecular tecton, binary solid, network structure, σ-hole, and molecular electrostatic potential .

Organic Electronics

The unique properties of 1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane find applications in the field of organic electronics .

Material Science

This compound is also used in material science due to its unique properties .

Catalysis

1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane is used in catalysis .

未来方向

The unique structure and properties of 1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane suggest that it has potential applications in various fields, including materials science, nanotechnology, and pharmaceutical research . Future research may focus on exploring these applications and further elucidating the properties of this compound.

作用机制

Target of Action

1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane is primarily used as a monomer in the synthesis of covalent organic frameworks (COFs) and microporous polycyanurate networks . These structures are the primary targets of the compound and play a crucial role in gas adsorption and storage .

Mode of Action

The compound interacts with its targets through Suzuki coupling polymerization . This process involves the reaction of the compound with phenylboronic acid-type rods to form microporous organic polymers . The resulting changes include the formation of a network with a high surface area and specific pore size .

Biochemical Pathways

The compound doesn’t directly interact with biochemical pathways. Instead, it forms structures that can uptake gases such as benzene, hydrogen, and carbon dioxide . These gases can then be released when needed, affecting their concentration in the environment.

Pharmacokinetics

Its solubility and stability under various conditions are important factors that can impact its effectiveness in the synthesis of cofs .

Result of Action

The primary result of the compound’s action is the formation of microporous organic polymers or COFs . These structures have a high surface area and specific pore size, allowing them to uptake and store gases effectively . For example, a tetraphenyladamantane-based microporous polycyanurate network synthesized from the compound can uptake 98.0 wt% benzene, 1.49 wt% H2, and 12.8 wt% CO2 .

Action Environment

The action, efficacy, and stability of 1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane can be influenced by various environmental factors. For instance, the temperature and pressure conditions can affect the gas uptake capacity of the resulting COFs . Additionally, the compound should be stored in a dry environment at 2-8°C to maintain its stability .

属性

IUPAC Name |

1,3,5,7-tetrakis(4-ethynylphenyl)adamantane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H32/c1-5-31-9-17-35(18-10-31)39-25-40(36-19-11-32(6-2)12-20-36)28-41(26-39,37-21-13-33(7-3)14-22-37)30-42(27-39,29-40)38-23-15-34(8-4)16-24-38/h1-4,9-24H,25-30H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKHBSLAUKOVSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C23CC4(CC(C2)(CC(C3)(C4)C5=CC=C(C=C5)C#C)C6=CC=C(C=C6)C#C)C7=CC=C(C=C7)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H32 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane | |

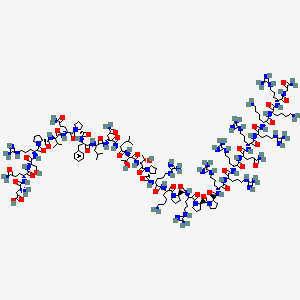

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

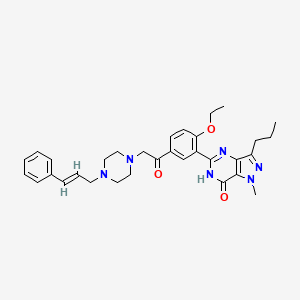

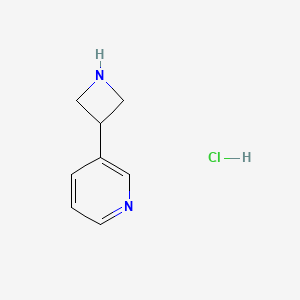

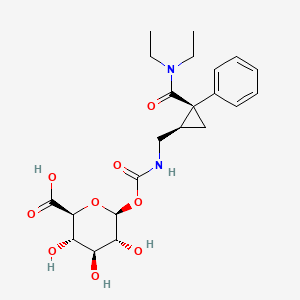

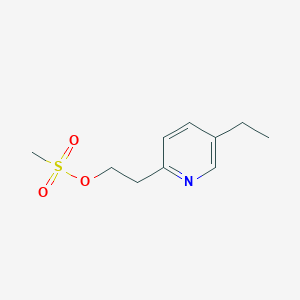

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-exo)-8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B3322381.png)

![(R)-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol](/img/structure/B3322411.png)